1-O-tert-butyl 2-O-ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC13768835
Molecular Formula: C17H29NO6
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H29NO6 |
|---|---|
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C17H29NO6/c1-6-22-14(19)11-9-12-8-10-13(15(20)23-7-2)18(12)16(21)24-17(3,4)5/h12-13H,6-11H2,1-5H3 |
| Standard InChI Key | OEBDSOVMBBYLJJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC1CCC(N1C(=O)OC(C)(C)C)C(=O)OCC |
| Canonical SMILES | CCOC(=O)CCC1CCC(N1C(=O)OC(C)(C)C)C(=O)OCC |
Introduction
1-O-tert-butyl 2-O-ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound belonging to the class of pyrrolidine derivatives. It features a pyrrolidine backbone with multiple functional groups, including tert-butyl, ethyl, and carbonyl functionalities, which contribute to its chemical reactivity and potential applications in medicinal chemistry.
Synthesis
The synthesis of 1-O-tert-butyl 2-O-ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. These processes require careful control of reaction conditions, including reagents, solvents, temperatures, and reaction times, to optimize yields and purity.
Synthesis Steps Overview
-
Initial Preparation: Formation of the pyrrolidine backbone.
-
Functional Group Introduction: Addition of tert-butyl, ethyl, and carbonyl functionalities.
-
Esterification: Formation of dicarboxylate esters.
Potential Applications
This compound has potential applications in various fields, primarily due to its complex structure and diverse functional groups. Interaction studies involving this compound would typically focus on its binding affinity to biological targets such as enzymes or receptors, which are crucial for understanding its pharmacodynamics and pharmacokinetics.
Application Areas
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Development of novel therapeutic agents. |
| Pharmaceutical Applications | Potential as a drug candidate due to its lipophilicity and reactivity. |
| Research | Utilized in studies of biological interactions and chemical reactivity. |
Similar Compounds
Several compounds share structural similarities with 1-O-tert-butyl 2-O-ethyl 5-(3-ethoxy-3-oxopropyl)pyrrolidine-1,2-dicarboxylate. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Tert-butyl 2-Ethyl 5-Oxopyrrolidine-1,2-Dicarboxylate | 3648390 | Contains an oxo group; potential for similar biological activity. |
| (S)-Di-tert-butyl 5-Oxopyrrolidine-1,2-Dicarboxylate | 91229-91-3 | Similar dicarboxylate structure; studied for anti-inflammatory properties. |
| Tert-butyl (S)-2-(3-Ethoxy-3-Oxoprop-1-Yn-1-Yl)pyrrolidine-1-Carboxylate | 1185884-92-7 | Features a different functional group; potential for unique interactions. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume